molecular formula C7H7Br2N B15222909 2-Bromo-4-(bromomethyl)-5-methylpyridine CAS No. 1227489-70-4

2-Bromo-4-(bromomethyl)-5-methylpyridine

Cat. No.: B15222909
CAS No.: 1227489-70-4
M. Wt: 264.94 g/mol
InChI Key: LJHKQGDPBQXMRT-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-5-methylpyridine is a halogenated pyridine derivative. Pyridine compounds are known for their aromaticity and are widely used in various chemical reactions and applications. The presence of bromine atoms in the structure makes this compound particularly reactive and useful in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-5-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-5-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: The major product is 2-bromo-4-(bromomethyl)-5-carboxypyridine.

    Reduction: The major product is 2-bromo-4-(aminomethyl)-5-methylpyridine.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-5-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also participate in radical reactions due to the presence of the bromomethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-5-methylpyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.

    4-Bromo-2-methylpyridine: Another isomer with distinct chemical properties and uses.

Uniqueness

2-Bromo-4-(bromomethyl)-5-methylpyridine is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of chemical compounds.

Properties

CAS No.

1227489-70-4

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-bromo-4-(bromomethyl)-5-methylpyridine

InChI

InChI=1S/C7H7Br2N/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3

InChI Key

LJHKQGDPBQXMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CBr)Br

Origin of Product

United States

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